![molecular formula C8H9NO3 B170955 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol CAS No. 17281-92-4](/img/structure/B170955.png)

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol

Descripción general

Descripción

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol, also known as Pyridoxine Impurity A, is a chemical compound with the molecular formula C8H9NO2 . It is used as a reference standard in the pharmaceutical industry .

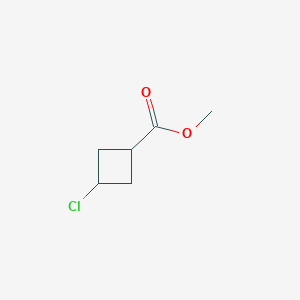

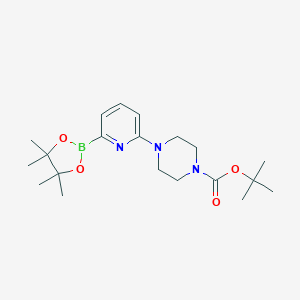

Molecular Structure Analysis

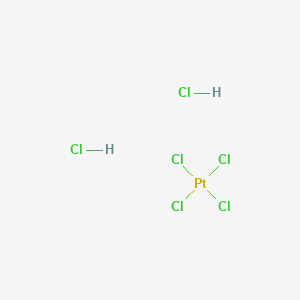

The molecular structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol consists of a furo[3,4-c]pyridine ring with a hydroxyl group at the 1 and 7 positions and a methyl group at the 6 position .Physical And Chemical Properties Analysis

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol has a molecular weight of 151.16 g/mol . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

Novel Synthesis Techniques : A new method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols using pyridoxal with polyfunctional phenols has been developed. This method is noted for its good yield and the use of hydrochloric acid as a catalyst (Kibardina et al., 2014).

Steric Structures in Furopyridines : Research into the synthesis and steric structure of 6-methyl-1-hetarylidene-3,4-dioxo[3,4-c]pyridines, where condensation with heteroaromatic aldehydes produces furfurylidene- and thenylidenefuropyridinediones, reveals distinct cis-s-cis and cis-s-trans conformations (Arustamova et al., 1993).

Dimerization Processes : The acidic hydrolysis of certain furopyridines results in unexpected dimerization, forming novel compounds. The structural determination and reaction courses for these compounds have been explored (Shiotani et al., 1986).

Microwave-Activated Reactions : A study on microwave-activated inverse electron demand Diels–Alder reactions led to the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines. This method enabled efficient synthesis with significant diversification on the bicyclic scaffold (Hajbi et al., 2007).

Hydrogen Bond Studies : An analysis of the hetero-association of pyridine with EDOT diols using 1H NMR spectroscopy revealed insights into hydrogen bond acidity and association constants in these complexes (Lomas & Cordier, 2009).

Synthesis of C2-Symmetrical Pyridinediols : Research on base-induced reactions of 2,6-dimethylpyridine with ketones highlighted the formation of C2-symmetrical pyridine diols, providing insights into the synthesis and mechanism of these compounds (Koning et al., 2000).

Applications in Organic Chemistry : The synthesis and reactions of stable o-Quinoid 10-π-Electron Systems, such as methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, and their use in Diels−Alder cycloaddition to give polysubstituted isoquinoline derivatives, have been explored (Sarkar et al., 2000).

Domino Reaction Synthesis : A domino route for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones under basic conditions has been reported, offering a series of derivatives with high yields (Pizzuti et al., 2020).

Rhodium-Catalyzed Methylation : A new catalytic method for the C-3/5 methylation of pyridines using methanol and formaldehyde, related to hydrogen borrowing, was developed. This method utilizes the interplay between aromatic and non-aromatic compounds (Grozavu et al., 2020).

Photochemical Behavior Studies : Investigations into the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones revealed unique dimeric products upon irradiation (Jones & Phipps, 1975).

Safety and Hazards

Propiedades

IUPAC Name |

6-methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,8,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYYNBSOIUTQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COC(C2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901182 | |

| Record name | NoName_260 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)